molecular formula C15H35N2OP B8470259 MFCD29079543

MFCD29079543

Cat. No.: B8470259
M. Wt: 290.42 g/mol
InChI Key: AUWOPWKMYQCMAD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Isopropyl-N,N,N’,N’-tetraisopropylphosphorodiamidite is a chemical compound widely used in organic synthesis, particularly in the preparation of phosphorylated biomolecules. It is a colorless to light yellow liquid that is sensitive to moisture and should be stored under inert gas conditions .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Isopropyl-N,N,N’,N’-tetraisopropylphosphorodiamidite typically involves the reaction of diisopropylamine with a phosphorodiamidite precursor. One common method includes the reaction of tris(diisopropylamino)phosphine with 3-hydroxypropionitrile and 1H-tetrazole in dichloromethane at low temperatures (-20°C to 0°C) for about 10 hours . The reaction mixture is then filtered, washed, and purified to obtain the desired product.

Industrial Production Methods

Industrial production of Isopropyl-N,N,N’,N’-tetraisopropylphosphorodiamidite follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The compound is typically produced in large reactors with precise temperature and pressure controls .

Chemical Reactions Analysis

Types of Reactions

Isopropyl-N,N,N’,N’-tetraisopropylphosphorodiamidite undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Phosphoramidites: Formed through substitution reactions.

    Phosphoramidates: Formed through oxidation reactions.

    Phosphoric Acid Derivatives: Formed through hydrolysis

Mechanism of Action

The mechanism of action of Isopropyl-N,N,N’,N’-tetraisopropylphosphorodiamidite involves its role as a phosphitylating agent. It reacts with nucleophiles to form phosphoramidite intermediates, which can then be further processed to form phosphorylated products. The compound’s reactivity is attributed to the presence of the phosphorodiamidite group, which facilitates nucleophilic substitution reactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Isopropyl-N,N,N’,N’-tetraisopropylphosphorodiamidite is unique due to its high stability and effectiveness as a phosphitylating reagent. It is more stable and cost-effective compared to other similar compounds, making it a preferred choice in various synthetic applications .

Properties

Molecular Formula

C15H35N2OP

Molecular Weight

290.42 g/mol

IUPAC Name

N-[[di(propan-2-yl)amino]-propan-2-yloxyphosphanyl]-N-propan-2-ylpropan-2-amine

InChI

InChI=1S/C15H35N2OP/c1-11(2)16(12(3)4)19(18-15(9)10)17(13(5)6)14(7)8/h11-15H,1-10H3

InChI Key

AUWOPWKMYQCMAD-UHFFFAOYSA-N

Canonical SMILES

CC(C)N(C(C)C)P(N(C(C)C)C(C)C)OC(C)C

Origin of Product

United States

Synthesis routes and methods

Procedure details

Bis(diisopropylamino)chlorophosphine (19, 250.1 g, 937 mmol) was dissolved in anhydrous ethyl ether (3.6 L) and triethylamine (190 g, 1.87 mol) was introduced. The turbid mixture was cooled at 0° C. and a solution of 2-propanol (225 g, 287 mL) in ether (200 mL) was added via a funnel. The resulting cloudy mixture was stirred at room temperature for 5.5 hours. The reaction was complete by checking with 31P NMR (δ=116.10 ppm, S). White solid (triethylamine HCl salt) was removed by filtration. The filtrate was concentrated to furnish a pale brown liquid (272 g, quantitative) and used for next step without further purification. Note that the P(III)-reagent can be purified by vacuum distillation (bp 84-86° C., 5 mm Hg) if desired to furnish a colorless clear oil. 1H NMR (CDCl3): δ 3.91 (m, 1H), 3.51 (m, 4 H), 1.19 (d, 6 H, J=6 Hz), 1.16 (24 H, m). 31P NMR (CDCl3): δ 116.1.
Quantity
250.1 g
Type
reactant
Reaction Step One
Quantity
3.6 L
Type
solvent
Reaction Step One
Quantity
190 g
Type
reactant
Reaction Step Two
Quantity
287 mL
Type
reactant
Reaction Step Three
Name
Quantity
200 mL
Type
solvent
Reaction Step Three

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.